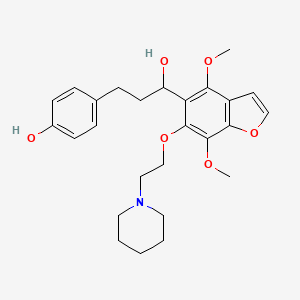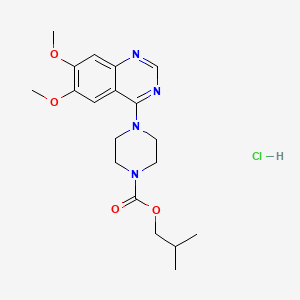
3,5-Dithiocyanatopyridin-2,6-diamin
Übersicht
Beschreibung
PR-619 is a small molecule inhibitor known for its broad-spectrum activity against deubiquitylating enzymes. These enzymes play a crucial role in the post-translational modification of proteins through the addition and removal of ubiquitin, a small regulatory protein. PR-619 is particularly significant in the study of cellular processes involving ubiquitin and ubiquitin-like proteins, which are essential for protein degradation, signal transduction, and immune responses .
Wissenschaftliche Forschungsanwendungen
PR-619 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um das Ubiquitin-Proteasom-System und die Rolle von Deubiquitylierungsenzymen bei der Proteinregulation zu untersuchen.
Biologie: PR-619 wird in zellulären Studien eingesetzt, um die Auswirkungen von Ubiquitin und ubiquitinähnlichen Proteinen auf zelluläre Prozesse wie Proteinabbau, Signaltransduktion und Immunantwort zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit dysregulierten Ubiquitin-Signalwegen verbunden sind, darunter Krebs und neurodegenerative Erkrankungen.
Industrie: PR-619 wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Deubiquitylierungsenzyme abzielen .
Wirkmechanismus
PR-619 entfaltet seine Wirkung, indem es Deubiquitylierungsenzyme hemmt, die für die Entfernung von Ubiquitin von Zielproteinen verantwortlich sind. Diese Hemmung führt zur Anhäufung von polyubiquitylierten Proteinen, was verschiedene zelluläre Prozesse beeinflusst. PR-619 zielt auf mehrere Deubiquitylierungsenzyme, darunter Mitglieder der Ubiquitin-spezifischen Protease- und Ubiquitin-C-terminalen Hydrolase-Unterfamilien. Die breite Spezifität und die reversible Hemmung der Verbindung machen sie zu einem wertvollen Werkzeug für die Untersuchung des Ubiquitin-Proteasom-Systems .
Wirkmechanismus
Target of Action
3,5-Dithiocyanatopyridine-2,6-diamine is a cell-permeable, non-selective, and reversible DUB inhibitor . Its known targets include a wide range of proteins such as ATXN3, BAP1, JOSD2, OTUD5, UCH-L1, UCH-L3, UCH-L5/UCH37, USP1, 2, 4, 5, 7, 8, 9X, 10, 14, 15, 16, 19, 20, 22, 24, 28, 47, 48, VCIP135, YOD1, as well as deISGylase PLpro, deNEDDylase DEN1, and deSUMOlyase SENP6 .
Mode of Action
The compound 3,5-Dithiocyanatopyridine-2,6-diamine interacts with its targets by inhibiting their activity. This inhibition leads to an increase in overall protein polyubiquitination in cells in a dose- and time-dependent manner .
Biochemical Pathways
The action of 3,5-Dithiocyanatopyridine-2,6-diamine affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By inhibiting DUBs, the compound prevents the removal of ubiquitin from proteins, leading to their accumulation. This accumulation can affect various downstream cellular processes, including cell cycle progression, DNA repair, and signal transduction .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can cross cell membranes to reach its intracellular targets
Result of Action
The action of 3,5-Dithiocyanatopyridine-2,6-diamine results in the accumulation of polyubiquitinated proteins in cells For example, the compound has been shown to activate autophagy , a cellular process involved in the degradation and recycling of cellular components.
Biochemische Analyse
Biochemical Properties
3,5-Dithiocyanatopyridine-2,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly deubiquitinating enzymes (DUBs). It acts as a DUB inhibitor with IC50 values ranging from 5 to 20 μM . The compound induces the accumulation of polyubiquitinated proteins in cells without directly affecting proteasome activity .
Cellular Effects
The effects of 3,5-Dithiocyanatopyridine-2,6-diamine on cells are profound. It influences cell function by inducing the accumulation of polyubiquitinated proteins . This accumulation does not directly affect proteasome activity but activates autophagy .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dithiocyanatopyridine-2,6-diamine involves its binding interactions with biomolecules. As a DUB inhibitor, it prevents the action of deubiquitinating enzymes, leading to an increase in polyubiquitinated proteins . This process does not directly affect proteasome activity but activates autophagy .
Vorbereitungsmethoden
PR-619, chemisch bekannt als 2,6-Diamino-3,5-Dithiocyanopyridin, kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, bei denen Thiocyanatgruppen an einen Pyridinring eingeführt werden. Die Syntheseroute beinhaltet typischerweise die Reaktion von 2,6-Diaminopyridin mit Thiocyanogen unter kontrollierten Bedingungen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu erreichen, wie z. B. die Anpassung von Temperatur, Lösungsmittel und Reaktionszeit .
Analyse Chemischer Reaktionen
PR-619 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: PR-619 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: PR-619 kann Substitutionsreaktionen eingehen, bei denen die Thiocyanatgruppen durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. .
Vergleich Mit ähnlichen Verbindungen
PR-619 ist aufgrund seiner breit gefächerten Aktivität und der reversiblen Hemmung von Deubiquitylierungsenzymen einzigartig. Zu ähnlichen Verbindungen gehören:
Etoposide: Ein Topoisomerase-II-Gift, das auch das Ubiquitin-Proteasom-System beeinflusst, aber einen anderen Wirkmechanismus hat.
MG-132: Ein Proteasom-Inhibitor, der den Abbau von ubiquitylierten Proteinen verhindert, aber nicht direkt Deubiquitylierungsenzyme hemmt.
USP7-Inhibitoren: Diese Inhibitoren zielen auf bestimmte Deubiquitylierungsenzyme ab, fehlen aber der breiten Aktivität von PR-619 .
Die breite Spezifität und die reversible Hemmung von PR-619 machen es zu einem vielseitigen Werkzeug für Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-32-1 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)





![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)

